molecular formula C18H19N5O2 B2787391 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide CAS No. 2380175-37-9

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide

Cat. No. B2787391
CAS RN: 2380175-37-9
M. Wt: 337.383
InChI Key: JQKMHKORXRTAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide, also known as CP-945,598, is a chemical compound used in scientific research. It has been studied for its potential therapeutic effects, particularly as an anti-inflammatory agent.

Scientific Research Applications

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide has been studied for its potential therapeutic effects in a variety of conditions. It has been shown to have anti-inflammatory properties, which make it a promising candidate for treating conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Additionally, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide has been studied for its potential use in treating neuropathic pain.

Mechanism of Action

The exact mechanism of action of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide is thought to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. Additionally, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide has been shown to have a positive effect on joint health in animal models of osteoarthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide in lab experiments is that it has been well-studied and its effects are relatively well-understood. Additionally, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide is a selective inhibitor, meaning that it specifically targets the enzyme 5-lipoxygenase without affecting other enzymes. However, one limitation of using N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide in lab experiments is that it is a relatively complex compound to synthesize, which may make it difficult to obtain in large quantities.

Future Directions

There are a number of future directions for research on N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide. One area of interest is its potential use in treating inflammatory bowel disease, which is a condition that affects millions of people worldwide. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide and its potential use in treating other conditions such as neuropathic pain. Finally, efforts should be made to develop more efficient methods for synthesizing N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide in order to make it more readily available for scientific research.

Synthesis Methods

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The exact synthesis method is complex and beyond the scope of this paper. However, it is important to note that the synthesis of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide is a carefully controlled process that requires specialized equipment and expertise.

properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13(25-15-6-4-3-5-7-15)18(24)22(2)14-11-23(12-14)17-16(10-19)20-8-9-21-17/h3-9,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKMHKORXRTAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CN(C1)C2=NC=CN=C2C#N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-phenoxypropanamide

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